PIM-1 Kinase Inhibition: Triazolo[4,5-b]pyridine Scaffold Delivers Nanomolar Potency Versus Inactive Comparator Scaffolds
Derivatives based on the 1H-[1,2,3]triazolo[4,5-b]pyridine scaffold exhibit potent PIM-1 kinase inhibition with IC50 values in the 20–150 nM range [1]. In contrast, the closely related imidazo[4,5-b]pyridine scaffold was inactive against PIM-1 when tested under identical assay conditions, demonstrating that the triazole NH and nitrogen placement are essential for hinge-region binding [1]. This differential is attributed to the unique hydrogen-bonding pattern afforded by the [1,2,3]triazolo[4,5-b]pyridine core.
| Evidence Dimension | PIM-1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 20–150 nM (for optimized derivatives) |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine scaffold derivatives: inactive |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | In vitro kinase assay (recombinant PIM-1) |
Why This Matters
Procurement of the correct triazolo[4,5-b]pyridine core enables access to a validated PIM-1 inhibitor chemotype; substituting with imidazo[4,5-b]pyridine yields inactive compounds.
- [1] Saluste, G., Albarran, M. I., Alvarez, R. M., Rabal, O., Ortega, M. A., Blanco, C., ... & Oyarzabal, J. (2012). Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. PLoS ONE, 7(10), e45964. View Source
